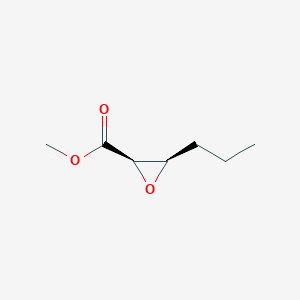

Methyl (2R,3R)-3-propyloxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. The compound’s chirality and functional groups make it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-3-propyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereoselectivity.

Industrial Production Methods

Industrial production of epoxides, including this compound, often employs catalytic oxidation of alkenes. Catalysts such as silver or titanium silicalite are used to facilitate the reaction, which can be carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (2R,3R)-3-propyloxirane-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound’s chiral nature makes it useful in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is used in the development of drugs and therapeutic agents, particularly those requiring specific stereochemistry.

Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-3-propyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. These reactions are crucial in modifying the compound’s properties and enabling its use in different applications .

Comparison with Similar Compounds

Similar Compounds

Methyl (2S,3S)-3-propyloxirane-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

Ethyl (2R,3R)-3-propyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl (2R,3R)-3-butyl-oxirane-2-carboxylate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Methyl (2R,3R)-3-propyloxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and other applications .

Biological Activity

Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral epoxide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through epoxidation processes. The stereochemistry is crucial for its biological activity, as the (2R,3R) configuration has been shown to influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The IC50 values for selected cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HepG2 | 20 |

| Vero | >100 |

These findings indicate that the compound may selectively target cancer cells, making it a promising candidate for further development.

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation : Preliminary studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Apoptosis Induction : Evidence indicates that this compound can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study in Antibacterial Efficacy : A study involving infected mice demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups.

- Case Study in Cancer Treatment : In a xenograft model of human cancer, administration of the compound led to a notable reduction in tumor size without significant side effects observed in normal tissues.

Properties

IUPAC Name |

methyl (2R,3R)-3-propyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMVTOZOWGPQDC-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@@H](O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.